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Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 7-bromo-

CAS No.: 936252-65-2

Cat. No.: B3169249

Get Quote

Introduction & Compound Identity[1]
1H-Indole-3-ethanol, 7-bromo- (commonly referred to as 7-Bromotryptophol) is a halogenated

indole alkaloid with dual significance in chemical biology. Primarily isolated from marine

sponges (e.g., Rivularia, Geodia species), it serves as a potent bioactive secondary metabolite.

Structurally, it acts as a critical scaffold in the development of necroptosis inhibitors, sharing the

7-halogenated indole core with Necrostatin-1 (Nec-1), a specific inhibitor of Receptor-

Interacting Protein Kinase 1 (RIPK1).[1]

This application note details the protocols for solubilization, cytotoxic profiling, and mechanistic

characterization of 7-Bromotryptophol, focusing on its utility as a chemical probe for

programmed cell death (necroptosis) and as a marine-derived cytotoxic agent.
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Property Detail

IUPAC Name 2-(7-bromo-1H-indol-3-yl)ethanol

Common Name 7-Bromotryptophol

CAS Number
10425-16-8 (Generic isomer class: 51417-51-7

for base indole)

Molecular Weight 240.09 g/mol

Solubility
Soluble in DMSO (>20 mg/mL), Ethanol;

Insoluble in water

Primary Targets
RIPK1 (putative), IDO (Indoleamine 2,3-

dioxygenase), Biofilm regulation

Experimental Workflows & Logic
The characterization of 7-Bromotryptophol requires a biphasic approach:

Phenotypic Screening: Assessing cytotoxicity and anti-proliferative effects in cancer cell lines

(A549, HepG2).[2]

Mechanistic Validation: Determining its ability to modulate specific pathways, specifically the

rescue of cells from TNF-induced necroptosis (mimicking Nec-1 activity) and biofilm

inhibition.

Pathway Visualization: Necroptosis Modulation
The following diagram illustrates the specific insertion point of 7-halogenated indoles within the

necroptosis signaling cascade.
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Caption: 7-Bromotryptophol acts as a structural analog to Necrostatin-1, potentially inhibiting

the kinase activity of RIPK1, thereby preventing necrosome formation and downstream MLKL-

mediated membrane rupture.

Detailed Protocols
Protocol A: Solubilization & Storage
Rationale: Halogenated indoles are hydrophobic. Improper solubilization leads to micro-

precipitation, causing false positives in scattering assays.

Stock Preparation: Dissolve 7-Bromotryptophol powder in anhydrous DMSO to a

concentration of 10 mM. Vortex for 30 seconds until clear.

Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

Storage: Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.

Working Solution: Dilute stock 1:1000 in culture media immediately prior to use to achieve a

starting concentration of 10 µM (0.1% DMSO final).

Protocol B: Necroptosis Rescue Assay (HT-29 Cells)
Rationale: This assay determines if 7-Bromotryptophol functions as a necroptosis inhibitor by

rescuing cells from "TSZ" (TNF + Smac mimetic + zVAD) induced death.

Materials:

HT-29 human colorectal adenocarcinoma cells.

Reagents: TNF-α (20 ng/mL), SM-164 (Smac mimetic, 100 nM), z-VAD-fmk (Pan-caspase

inhibitor, 20 µM).

Readout: CellTiter-Glo® (ATP quantification).

Step-by-Step:

Seeding: Plate HT-29 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate

overnight at 37°C.
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Pre-treatment: Treat cells with 7-Bromotryptophol (dose range: 0.1 µM – 50 µM) for 1 hour.

Include Nec-1s (10 µM) as a positive control and DMSO as a vehicle control.

Induction: Add the "TSZ" cocktail to all wells except the "Untreated" control:

TNF-α: 20 ng/mL final.

SM-164: 100 nM final.

z-VAD-fmk: 20 µM final.

Incubation: Incubate for 24 hours.

Readout: Add equal volume of CellTiter-Glo reagent, shake for 2 minutes, incubate for 10

minutes, and measure luminescence.

Analysis: Calculate % Survival relative to Untreated control. A rescue effect confirms RIPK1

inhibitory potential.

Protocol C: Cytotoxicity Profiling (MTT Assay)
Rationale: Marine-derived bromoindoles often exhibit direct cytotoxicity against lung (A549)

and liver (HepG2) cancer lines via ROS generation.

Seeding: Seed A549 cells (3,000 cells/well) in clear 96-well plates.

Treatment: Add 7-Bromotryptophol (0.1, 1, 5, 10, 25, 50, 100 µM) for 72 hours.

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at

37°C.

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm (reference 630 nm).

Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Anticipated Results & Data Interpretation
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The following table summarizes expected outcomes based on the compound's dual nature as a

marine metabolite and Nec-1 analog.

Assay Type Readout
Expected Result
for 7-
Bromotryptophol

Interpretation

Necroptosis Rescue % Cell Survival (ATP)
Moderate Rescue

(EC50 ~5-10 µM)

Indicates RIPK1

inhibition, likely less

potent than Nec-1s (7-

Cl-O-Nec-1) but

mechanistically

similar.

Cytotoxicity (A549) IC50 (µM) ~5 - 15 µM

Potent cytotoxicity

typical of 7-

bromoindoles; likely

ROS-mediated.

Biofilm Inhibition Crystal Violet OD590
>50% Inhibition at 50

µM

Disruption of quorum

sensing (common for

indole-3-ethanol

derivatives).

Apoptosis (Caspase

3/7)
Luminescence

No significant

induction

Unlike pure apoptosis

inducers, this

compound likely

triggers mixed cell

death or ROS-

dependent necrosis at

high doses.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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